2,6-Dimethoxypyridine

Beschreibung

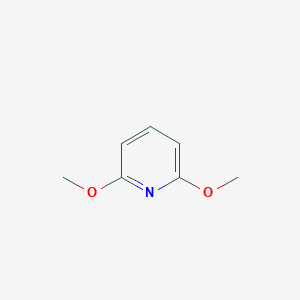

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTGEEMBZJBBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871156 | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6231-18-1 | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6231-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Dimethoxypyridine and Its Functionalized Derivatives

Established Routes for the Preparation of 2,6-Dimethoxypyridine

The synthesis of this compound can be achieved through several reliable pathways, primarily involving the modification of precursor pyridine (B92270) molecules. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Alkylation Reactions of Hydroxypyridine Precursors (e.g., 2,6-dihydroxypyridine (B1200036) methoxylation)

A foundational method for synthesizing this compound is the O-alkylation of 2,6-dihydroxypyridine. wikipedia.org In this nucleophilic substitution reaction, the hydroxyl groups of the precursor are converted to methoxy (B1213986) groups. This is typically accomplished using a methylating agent in the presence of a base. The base deprotonates the hydroxyl groups, forming a more nucleophilic pyridinoxide species that readily reacts with the methylating agent. Common alkylating agents include methyl halides (e.g., methyl iodide) or dimethyl sulfate. While effective, this method is conceptually similar to the synthesis of related compounds like 2,6-bis(benzyloxy)pyridine, where 2,6-dihydroxypyridine is treated with benzyl (B1604629) bromide and a base like potassium carbonate. smolecule.com

It is noteworthy that 2,6-dihydroxypyridine itself is an intermediate in the biological degradation of nicotine (B1678760) by certain bacteria, such as Arthrobacter nicotinovorans. wikipedia.orgnih.gov In a biochemical context, the enzyme 2,6-dihydroxypyridine 3-hydroxylase is irreversibly inhibited by this compound, highlighting the structural relationship between the substrate and the synthetic product. nih.gov

Direct Methoxylation of Pyridine Derivatives under Specific Conditions

An alternative and widely used strategy involves the direct substitution of leaving groups, typically halogens, from the pyridine ring with methoxide (B1231860) ions. A common and efficient precursor for this route is 2,6-dichloropyridine (B45657).

The reaction involves treating 2,6-dichloropyridine with a source of methoxide, such as sodium methoxide (NaOMe), in a suitable solvent, most commonly methanol (B129727). The reaction is typically heated to reflux to drive the nucleophilic aromatic substitution to completion. This method has been reported to achieve high yields, with some processes claiming yields exceeding 85% when a slight excess of sodium methoxide is used over several hours. This pathway is often preferred due to the commercial availability of 2,6-dichloropyridine and the straightforward nature of the reaction.

Electrochemical methods have also been explored for the methoxylation of this compound itself, suggesting that direct methoxylation of a pyridine ring is feasible under specific oxidative conditions. acs.org

| Starting Material | Reagents | Product | Typical Conditions | Yield |

| 2,6-Dichloropyridine | Sodium Methoxide (NaOMe), Methanol | This compound | Reflux (e.g., 65°C), 6 hours | >85% |

| 2,6-Dihydroxypyridine | Methylating Agent (e.g., Methyl Iodide), Base | This compound | Varies with reagents | Moderate to High |

Regioselective Functionalization Strategies for this compound Ring Systems

Once synthesized, the this compound ring can be further modified. The electron-donating nature of the two methoxy groups activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions (para to the methoxy groups). However, controlling the regioselectivity of these reactions is crucial for synthesizing specifically substituted derivatives.

Carboxylation Methodologies

Introducing a carboxylic acid group onto the this compound ring is a key transformation for creating valuable pharmaceutical and agrochemical intermediates.

A common strategy to introduce a carboxylic acid function involves a two-step process: nucleophilic substitution with a cyanide salt followed by hydrolysis of the resulting nitrile. To achieve this regioselectively at the 3-position, a suitable leaving group must first be installed at that site.

The process begins with the regioselective halogenation of this compound. Bromination using N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) has been shown to be highly effective, yielding 3-bromo-2,6-dimethoxypyridine (B88038) with complete regioselectivity and in nearly quantitative yields. thieme-connect.comresearchgate.net The high degree of activation at the para-position relative to the methoxy groups directs the bromine to the C3 position. thieme-connect.com

This 3-bromo derivative can then undergo a nucleophilic substitution reaction with a cyanide source, such as copper(I) cyanide, to introduce the nitrile group at the C3 position. The final step involves the hydrolysis of the 3-cyano-2,6-dimethoxypyridine intermediate under acidic or basic conditions to yield the target molecule, this compound-3-carboxylic acid. This multi-step approach, starting with halogenation, is a reliable method for synthesizing this specific carboxylated derivative.

The synthesis of functionalized 2,6-dimethoxypyridines can also be achieved by starting with a dihalogenated pyridine that already contains the desired functional group. For instance, a precursor like 3,5-dibromo-2,6-dichloropyridine (B8238365) could be envisioned.

In such a case, the substitution of the chlorine atoms with methoxy groups can be performed. The treatment of a 2,6-dihalopyridine derivative with sodium methoxide in refluxing methanol selectively replaces the halogens at the 2 and 6 positions with methoxy groups via a nucleophilic aromatic substitution mechanism. This reaction is effective for chlorine and can be applied to create a functionalized this compound core from a pre-functionalized dihalopyridine. This allows for the synthesis of derivatives that might be difficult to functionalize after the formation of the dimethoxy-pyridine ring. For example, 3-functionalized 2,6-dimethoxypyridines can be prepared from the corresponding bromo or iodo analogues through halogen-magnesium exchange followed by reaction with an electrophile. researchgate.net

| Reaction Type | Starting Material | Key Reagents/Steps | Intermediate/Product | Key Findings |

| Bromination | This compound | N-Bromosuccinimide (NBS), Acetonitrile | 3-Bromo-2,6-dimethoxypyridine | Excellent regioselectivity for the 3-position; almost quantitative yield. thieme-connect.comresearchgate.net |

| Cyanation | 3-Bromo-2,6-dimethoxypyridine | Copper(I) Cyanide (CuCN) | 3-Cyano-2,6-dimethoxypyridine | Standard nucleophilic substitution to form the nitrile. |

| Hydrolysis | 3-Cyano-2,6-dimethoxypyridine | Acid or Base (e.g., HCl, NaOH) | This compound-3-carboxylic acid | Final step to convert the nitrile to a carboxylic acid. |

| Methoxylation | 2,6-Dichloropyridine | Sodium Methoxide (NaOMe), Methanol | This compound | High-yield synthesis of the parent compound. |

Boronylation Reactions for Organoboron Reagent Synthesis (e.g., this compound-3-boronic acid)

The synthesis of organoboron reagents, such as this compound-3-boronic acid, is a critical transformation in organic chemistry, primarily due to their extensive use in Suzuki-Miyaura cross-coupling reactions. chemimpex.com These reactions are fundamental for the creation of carbon-carbon bonds, which is essential in the development of pharmaceuticals and agrochemicals. chemimpex.com The this compound-3-boronic acid molecule, with its pyridine ring and boronic acid functionality, offers enhanced reactivity and selectivity, making it a valuable tool for chemists. chemimpex.com

One established method for the synthesis of such compounds involves a lithiation-borylation sequence. For instance, the synthesis of (2,5-dimethoxypyridin-4-yl)boronic acid from 2,5-dimethoxypyridine (B1356635) has been reported with improved yields due to optimized reaction and work-up procedures. google.com This transformation can be conducted at a more industrially viable temperature of -60°C, a significant improvement from the previously required -78°C. google.com

Iridium-catalyzed borylation presents another important route. nih.gov However, in the case of this compound, significant borylation has been observed at the positions ortho to the methoxy groups, which can affect the regioselectivity of the reaction. pastic.gov.pk The resulting this compound-3-boronic acid is a key reactant in the preparation of various important chemical structures, including benzopyranone and pyrazine (B50134) derivatives, and is also used in microwave-enhanced synthesis of trisubstituted pyridazines and palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

| This compound-3-boronic acid | 221006-70-8 | C₇H₁₀BNO₄ | 182.97 | 100-117 °C |

Data sourced from Sigma-Aldrich sigmaaldrich.comthermofisher.com

Halogenation Protocols (e.g., Bromination for 3,5-Dibromo-2,6-dimethoxypyridine)

Halogenation, particularly bromination, of this compound is a key step in the synthesis of various valuable intermediates. The resulting compound, 3,5-dibromo-2,6-dimethoxypyridine (B580082), is a synthetic organic compound belonging to the pyridine family. ontosight.ai It is characterized by a pyridine ring with bromine atoms at the 3 and 5 positions and methoxy groups at the 2 and 6 positions. ontosight.ai This compound is a white crystalline solid, slightly soluble in water but soluble in organic solvents, and serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com

The synthesis of 3,5-dibromo-2,6-dimethoxypyridine can be achieved through the reaction of this compound with bromine in the presence of a catalyst. ontosight.ai Another approach involves the regioselective monobromination of activated pyridines, including this compound, using N-bromosuccinimide (NBS) in various solvents. researchgate.net Studies have shown that the reactivity of the substrate decreases in the order of amino > hydroxy > methoxy, and the regioselectivity is dependent on the position of the substituent. researchgate.net In many cases, monobrominated derivatives can be obtained with high regioselectivity and in high yields. researchgate.net

The presence of bromine atoms enhances the reactivity of 3,5-dibromo-2,6-dimethoxypyridine, making it a useful building block in organic synthesis, particularly in cross-coupling reactions. cymitquimica.com

| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |

| 3,5-Dibromo-2,6-dimethoxypyridine | 16727-44-9 | C₇H₇Br₂NO₂ | ~294 g/mol | White crystalline solid |

Data sourced from Ontosight and CymitQuimica ontosight.aicymitquimica.com

Directed Ortho-Metalation (DoM) in Targeted Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org This method utilizes a direct metalation group (DMG) that coordinates to a metal, typically lithium, to direct deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The methoxy group in this compound can act as a DMG, facilitating the introduction of various electrophiles at the 3-position. wikipedia.org

The general mechanism involves the interaction of an alkyllithium reagent with the DMG, forming an intermediate where the lithium is coordinated to the heteroatom of the DMG. wikipedia.org This proximity effect increases the acidity of the ortho-protons, allowing for their selective removal by the basic alkyllithium. organic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles. researchgate.net

For instance, this compound has been successfully converted into the corresponding alcohol in 68% yield after trapping with pivalaldehyde. researchgate.net This highlights the utility of DoM in creating functionalized pyridine derivatives. The use of hindered metal amide bases, such as TMP₂Mn·2MgCl₂·4LiCl, has been shown to efficiently prepare highly functionalized organometallics via DoM. researchgate.net

Strategic Application of Protecting and Deprotecting Groups

In multi-step organic syntheses involving polyfunctional molecules, the use of protecting groups is a crucial strategy to ensure that specific functional groups react selectively. researchgate.net A protecting group is a temporary modification of a functional group to prevent it from reacting under certain conditions. researchgate.net

In the context of this compound chemistry, the methoxy groups themselves can be considered as protected hydroxyl groups. The deprotection, or removal of the methyl groups to reveal the hydroxyls, is an important transformation. For example, 2,6-dihydroxypyridine can be obtained from this compound. google.com One reported method involves heating this compound with 35% hydrochloric acid and acetic acid in a sealed tube at 140°C, resulting in a 99.0% yield of 2,6-dihydroxypyridine. google.com

Controlled Synthesis of Carbonyl-Functionalized Pyridines from Dimethylpyridine Analogs

Synthesis of Mono- and Bis-acetylpyridines (e.g., 2-acetyl-6-carbethoxypyridine, 2,6-Diacetylpyridine)

The controlled synthesis of mono- and bis-acetylpyridines from readily available starting materials like 2,6-dimethylpyridine (B142122) is of significant interest. researchgate.net 2,6-Diacetylpyridine (B75352), in particular, is a valuable precursor for bis(imino)pyridyl ligands used in late transition-metal catalyst systems for ethylene (B1197577) polymerization. researchgate.net

A reported method describes the controlled synthesis of both the asymmetrical compound 2-acetyl-6-carbethoxypyridine and the symmetrical 2,6-diacetylpyridine from 2,6-dimethylpyridine. researchgate.net The synthesis of 2,6-diacetylpyridine often begins with the oxidation of the methyl groups of 2,6-lutidine to form dipicolinic acid. wikipedia.org This can then be converted to the diester, which undergoes a Claisen condensation followed by decarboxylation to yield the diketone. wikipedia.org

An alternative synthesis involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide. wikipedia.org A study has also reported a controlled synthesis where the amount of catalyst, sodium ethoxide (EtONa), and the reaction conditions influence the final product distribution between 2-acetyl-6-carbethoxypyridine and 2,6-diacetylpyridine. researchgate.net

| Reactants | Products & Yield (%) |

| 2,6-dicarbethoxypyridine (g, mol) | EtONa (g, mol) |

| 11.17 (0.05) | 6.20 (0.09) |

| 11.17 (0.05) | 6.20 (0.09) |

| 11.17 (0.05) | 6.20 (0.09) |

| 11.17 (0.05) | 4.08 (0.06) |

| 11.17 (0.05) | 15.64 (0.23) |

Table adapted from Synthetic Communications, 35: 2317–2324, 2005. researchgate.net

Microwave-Accelerated Synthetic Techniques for Pyridine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as significantly reduced reaction times, improved yields, and often cleaner reactions. mdpi.commdpi.com This technique has been successfully applied to the synthesis of various pyridine derivatives.

For example, an efficient procedure for the synthesis of N₁,N₄-substituted thiosemicarbazones has been developed using microwave irradiation. mdpi.com This method involves the reaction of thiosemicarbazide (B42300) intermediates with aldehydes, including this compound-3-carboxaldehyde, in ethanol (B145695) or under solvent-free conditions. mdpi.com The reaction times were dramatically reduced to 20-40 minutes in ethanol and just 3 minutes under solvent-free conditions, compared to 480 minutes with traditional heating methods. mdpi.com

Microwave irradiation is also utilized in the synthesis of other heterocyclic systems containing a pyridine moiety. For instance, a rapid and facile procedure for the synthesis of pyridomercaptotriazole and pyridothiazolidinone derivatives starting from dihydropyridines has been reported. tandfonline.com All the reaction steps were completed within 4-10 minutes under microwave irradiation, affording the desired products in high yields. tandfonline.com Furthermore, the synthesis of 3,5-dimethoxypyridine (B18298) from 2,5-difluoropyridine (B1303130) and sodium methoxide in methanol can be achieved in 15 minutes at 135°C under microwave conditions, with a 91% yield. chemicalbook.com

Catalytic Approaches in the Synthesis of Pyridine Derivatives

The synthesis of this compound and its functionalized analogues has been significantly advanced by the application of various catalytic methodologies. These approaches offer superior efficiency, selectivity, and functional group tolerance compared to classical synthetic routes. Catalytic strategies are broadly categorized into two main themes: the functionalization of a pre-existing pyridine core and the de novo construction of the pyridine ring. For a compound like this compound, which already possesses directing methoxy groups, catalytic C-H functionalization and cross-coupling reactions are particularly powerful tools for introducing further complexity.

Transition-metal catalysis, employing elements like palladium (Pd), rhodium (Rh), iridium (Ir), and nickel (Ni), is central to many of these advanced synthetic methods. nih.gov These catalysts facilitate reactions such as cross-coupling and direct C-H bond activation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. nih.govresearchgate.net

Catalytic Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis for constructing biaryl compounds and other complex molecules. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst, is a cornerstone of this field.

For the synthesis of functionalized this compound derivatives, this reaction is invaluable. Starting with a halogenated this compound, such as 3,5-dibromo-2,6-dimethoxypyridine, various aryl or alkyl groups can be introduced. cymitquimica.com The reactivity of the bromine atoms makes this compound a useful building block for more complex structures via reactions like Suzuki coupling. cymitquimica.comontosight.ai Conversely, this compound-3-boronic acid serves as the organoboron partner in Suzuki-Miyaura reactions, allowing this specific pyridine unit to be coupled to other (hetero)aryl halides. chemimpex.comcymitquimica.com

The regioselectivity of these couplings can be precisely controlled. A study on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids demonstrated that the order of substitution can be directed, providing a pathway to specific mono-, di-, and tri-arylated pyridine derivatives. researchgate.net This regio- and atropselective process highlights how catalytic methods can be fine-tuned to achieve complex molecular architectures. researchgate.net

Table 1: Regioselective Suzuki-Miyaura Coupling of 3,4,5-tribromo-2,6-dimethylpyridine with (2-methoxyphenyl)boronic acid

| Entry | Equivalents of Boronic Acid | Product(s) and Ratio/Yield | Reference |

| 1 | 1.2 | Mono-substituted (4-position) | researchgate.net |

| 2 | 2.2 | Di-substituted (3,5-positions) and (3,4-positions) | researchgate.net |

| 3 | 3.5 | Tri-substituted (3,4,5-positions) | researchgate.net |

Catalytic C-H Bond Functionalization

Direct C-H bond functionalization or activation has emerged as a highly atom-economical and efficient strategy for modifying aromatic and heteroaromatic rings. uni-muenchen.de This approach avoids the need for pre-functionalization (e.g., halogenation or borylation) of the starting material, thereby shortening synthetic sequences and reducing waste. uni-muenchen.de For an electron-rich substrate like this compound, C-H activation can be a viable route to introduce new substituents.

Palladium-catalyzed C-H activation is a prominent method. acs.org For instance, the cross-coupling of C(sp³)–H bonds with arylsilanes has been achieved using palladium catalysis, where the choice of a pyridine-based ligand is crucial for the reaction's success. nih.gov While this compound itself was found to be a less effective ligand in one study due to its electron-donating nature and steric bulk, this highlights the principle that the electronic and steric properties of pyridine derivatives are key parameters in designing catalytic systems. nih.gov

The development of new ligands and catalytic systems continues to expand the scope of C-H functionalization to include a wide array of pyridine derivatives. nih.gov Research into the direct arylation of pyridine N-oxides and other activated pyridines demonstrates the potential to functionalize positions that are otherwise difficult to access. beilstein-journals.org

Table 2: Effect of Pyridine-Based Ligands on Pd-Catalyzed C(sp³)–H Cross-Coupling Yield

| Ligand | Ligand Structure | Yield (%) | Reference |

| 2-Picoline | C₆H₇N | 75 | nih.gov |

| 2,6-Lutidine | C₇H₉N | 28 | nih.gov |

| This compound | C₇H₉NO₂ | 13 | nih.gov |

| 2-Trifluoromethylpyridine | C₆H₄F₃N | 0 | nih.gov |

Catalytic Ring Formation

In addition to modifying an existing ring, catalytic methods can be employed to construct the substituted pyridine core itself. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, provide rapid access to structurally diverse pyridines. rsc.orgrsc.org Various catalysts, including nanoparticles and metal-organic frameworks, have been developed to promote these transformations with high efficiency. researchgate.net For example, a three-component synthesis of polysubstituted pyridines has been developed using a catalytic intermolecular aza-Wittig/Diels–Alder sequence. rsc.org Another approach involves the palladium(II)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers and alkenes via a C–H alkenylation followed by an aza-6π-electrocyclization. acs.org These methods offer powerful routes to a wide range of pyridine derivatives, which could be adapted for the synthesis of functionalized this compound analogues. acs.org

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethoxypyridine

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyridine (B92270) ring, an electron-deficient heterocycle, generally exhibits reduced reactivity towards electrophilic attack compared to benzene (B151609) derivatives due to the electron-withdrawing nature of the nitrogen atom. smolecule.com However, the presence of two methoxy (B1213986) groups at the 2 and 6 positions in 2,6-dimethoxypyridine significantly influences its reactivity in electrophilic aromatic substitution reactions.

The methoxy groups are electron-donating through resonance, which activates the pyridine ring, particularly at the 3- and 5-positions. This activation counteracts the deactivating effect of the nitrogen atom, making electrophilic substitution more feasible than in unsubstituted pyridine.

Research has shown that electrophilic substitution on this compound primarily occurs at the 3- and 5-positions. This regioselectivity is a direct consequence of the electronic effects of the methoxy groups. For instance, in nitration reactions, the nitronium ion (NO₂⁺) will preferentially attack these electron-rich positions. However, steric hindrance from the methoxy groups at the 2- and 6-positions can also play a role in directing the incoming electrophile.

The interplay between electronic activation and steric hindrance dictates the final substitution pattern. While the 3- and 5-positions are electronically favored, the approach of bulky electrophiles might be influenced by the spatial arrangement of the methoxy groups.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic substitution reactions on the pyridine ring of this compound can occur, leading to the replacement of the methoxy groups. The pyridine ring's inherent electron deficiency facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In the case of this compound, the methoxy groups are located at two of these activated positions.

The success and regioselectivity of nucleophilic substitution are influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, in reactions involving 2,6-dihalopyridine derivatives with an electron-withdrawing group at the 3-position, the regioselectivity of nucleophilic attack by an alkoxide can be solvent-dependent. pharm.or.jp While not directly on this compound, this highlights the subtleties in predicting regiochemical outcomes in substituted pyridines.

In some instances, the methoxy groups can be displaced by stronger nucleophiles. For example, the reaction of a related compound, methyl 2,6-dichloropyridine-3-carboxylate, with sodium methoxide (B1231860) can lead to the formation of methyl this compound-3-carboxylate as a disubstituted product, demonstrating that methoxy groups can be introduced via nucleophilic substitution. pharm.or.jp

Oxidation and Reduction Pathways of the Pyridine Core and Substituents

The chemical behavior of this compound extends to oxidation and reduction reactions, which can target either the pyridine ring or its methoxy substituents.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. For instance, 2,6-dimethylpyridine (B142122) can be oxidized to 2,6-dimethylpyridine-N-oxide. While this is a related compound, it illustrates a common oxidation pathway for pyridines. The introduction of the N-oxide functionality can alter the electronic properties and reactivity of the pyridine ring.

Furthermore, the methoxy groups themselves can be subject to oxidative processes. Microbial transformations of the related 2,6-dimethylpyridine have shown oxidation of the methyl groups to hydroxymethyl groups. researchgate.netsemanticscholar.org

Reduction: Reduction reactions of substituted pyridines can also occur. For example, in 2,6-dimethoxy-3,5-dinitropyridine, the nitro groups can be reduced to amino groups. This demonstrates that substituents on the pyridine ring can be selectively reduced without altering the core heterocycle.

Dearomatization Reactions of this compound

Dearomatization reactions transform the planar, aromatic pyridine ring into a non-aromatic, three-dimensional structure, opening up new avenues for the synthesis of complex nitrogen-containing molecules.

Tungsten-Promoted Diels-Alder Cycloaddition Reactions

A significant advancement in the dearomatization of this compound involves the use of a tungsten complex, {TpW(NO)(PMe₃)}. acs.org When this compound (DMP) is coordinated to this tungsten complex, it forms an η²-coordinated pyridine ligand. acs.orgepa.govacs.org This coordination dearomatizes the pyridine ring, rendering it a potent diene for Diels-Alder cycloaddition reactions. acs.orggoogle.com The uncoordinated portion of the ring in the complex TpW(NO)(PMe₃)(DMP) behaves like an electron-rich 2-azadiene. acs.orgepa.govacs.org

This tungsten-promoted reaction allows this compound to react with a wide range of dienophiles, including both alkenes and alkynes, to form azabicyclo[2.2.2]octadiene complexes. acs.orgacs.orgresearchgate.net This type of cycloaddition is typically thermodynamically unfavorable without the metal promoter. acs.org The resulting bicyclic ligand can sometimes be removed from the tungsten complex by an oxidant. acs.orgacs.org

Generation and Reactivity of 2-Azadiene Synthons from Coordinated Pyridines

As mentioned above, the coordination of this compound to the {TpW(NO)(PMe₃)} fragment generates a powerful 2-azadiene synthon. acs.orgepa.govacs.orggoogle.comresearchgate.netresearchgate.netresearchgate.net This reactive intermediate readily participates in [4+2] cycloaddition reactions. sigmaaldrich.com The η²-coordination to the tungsten center activates the pyridine ring, making the uncoordinated C3-C6 portion behave as a diene. acs.org This transformation overcomes the inherent aromatic stability of the pyridine ring, which normally prevents it from participating in Diels-Alder reactions. acs.org

The reactivity of this 2-azadiene synthon has been demonstrated with various dienophiles, leading to the formation of complex bicyclic structures. acs.orgacs.orgresearchgate.net This methodology provides access to molecular scaffolds that are otherwise difficult to synthesize.

Acid-Base Properties and their Role in Organic Transformations

The basicity of this compound is a key property influencing its role in organic reactions. The predicted pKa of its conjugate acid is approximately 1.57. chemicalbook.com This indicates that it is a weak base. The steric hindrance provided by the two methoxy groups at the 2 and 6 positions can also affect its nucleophilicity. libretexts.org

In organophotoredox-catalyzed anti-Markovnikov hydrofunctionalization reactions of alkenes, the choice of a pyridine-based base can significantly impact the reaction rate. nih.gov For instance, using the more electron-rich this compound instead of 2,6-lutidine led to a considerable rate enhancement in both inter- and intramolecular hydrofunctionalization reactions. nih.gov This suggests that the electronic properties of the base play a crucial role in these transformations, possibly by activating the nucleophile. nih.gov

The use of sterically hindered, non-nucleophilic bases is common in organic synthesis to act as acid scavengers without interfering with the main reaction. libretexts.org While this compound is a weak base, its electron-donating methoxy groups can enhance its basicity compared to unsubstituted pyridine, and its steric bulk can modulate its nucleophilicity, making it a useful reagent in specific synthetic contexts.

Utility as a Sterically Hindered Non-Nucleophilic Base in Organic Synthesis

A non-nucleophilic base is a sterically hindered organic compound that can remove a proton (act as a base) but is too bulky to act as a nucleophile and participate in substitution reactions. While the methoxy groups at the 2 and 6 positions of this compound provide steric bulk around the nitrogen atom, its basicity appears to be a limiting factor.

The predicted pKa of the conjugate acid of this compound is approximately 1.57. sigmaaldrich.com This indicates that it is a very weak base, significantly weaker than other commonly used hindered pyridines like 2,6-dimethylpyridine (2,6-lutidine), which has a pKa of its conjugate acid around 6.6-6.7. justia.com This low basicity likely renders this compound ineffective for deprotonating the types of acidic protons typically targeted by non-nucleophilic bases in organic synthesis. The scientific literature does not provide substantive examples of its successful application in this role, in stark contrast to the extensive documentation for bases like 2,6-di-tert-butylpyridine (B51100) or N,N-Diisopropylethylamine.

Table 1: Comparison of pKa Values for Selected Pyridine Derivatives

| Compound | pKa of Conjugate Acid | Classification |

| This compound | ~1.57 (Predicted) sigmaaldrich.com | Very Weak Base |

| Pyridine | ~5.2 | Weak Base |

| 2,6-Dimethylpyridine | ~6.7 | Mild Base |

| 2,6-Di-tert-butylpyridine | ~3.58 | Weak Base |

Applications as a Probe for Brønsted Acidity in Heterogeneous Catalysis

In the field of heterogeneous catalysis, probe molecules are used to characterize the nature and strength of acid sites on the surface of solid catalysts like zeolites and metal oxides. Sterically hindered pyridines are particularly valuable for selectively titrating Brønsted acid sites (proton donors). The bulk of the substituents prevents the probe molecule from coordinating to the smaller Lewis acid sites (electron-pair acceptors).

The scientific literature extensively documents the use of 2,6-dimethylpyridine (2,6-lutidine) for this purpose. Infrared (IR) spectroscopy of adsorbed 2,6-dimethylpyridine allows researchers to identify and quantify Brønsted acid sites by observing specific vibrational bands of the resulting lutidinium ion.

However, a thorough search of scientific databases and journals reveals no evidence of This compound being employed as a probe molecule for Brønsted acidity. Researchers in this field have exclusively relied on alkyl-substituted pyridines, such as 2,6-dimethylpyridine, for this specific analytical task. The reasons for the absence of this compound in this application are not explicitly stated in the literature but may be related to its very low basicity or potential side reactions involving the methoxy groups under catalytic testing conditions.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2,6 Dimethoxypyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Progression Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,6-dimethoxypyridine derivatives. tandfonline.com ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of molecular structures. For instance, in a study of ruthenium(II) complexes containing a 2-(this compound-3-yl)-1H-imidazo[4,5-f] nih.govresearchgate.netphenanthroline ligand, NMR spectroscopy was crucial for characterizing the synthesized complexes. tandfonline.com

NMR is also a powerful tool for monitoring the progress of chemical reactions in real-time. libretexts.org By acquiring spectra at various intervals, chemists can track the disappearance of starting materials and the appearance of products. This was demonstrated in a study investigating photocatalytic transformations, where the conversion of reactants involving this compound was followed using ¹H NMR. uni-regensburg.de The integration of signals corresponding to the starting material and product provides a quantitative measure of reaction yield and conversion. uni-regensburg.de For example, in one experiment, the use of this compound as a base in a ring-opening cyanation reaction resulted in a 12% yield of the isolated product. uni-regensburg.de

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~3.9 | s |

| ¹H | ~6.4 | d |

| ¹H | ~7.4 | t |

| ¹³C | ~53 | |

| ¹³C | ~97 | |

| ¹³C | ~140 | |

| ¹³C | ~164 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data compiled from publicly available spectral databases. nih.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and its derivatives with high accuracy. nih.govsmolecule.com It also provides valuable information about the compound's structure through the analysis of its fragmentation patterns. smolecule.com The molecular weight of this compound is 139.15 g/mol . nih.govsigmaaldrich.com

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at m/z 139. nih.gov The fragmentation of this ion can lead to characteristic daughter ions, aiding in structural confirmation. For example, the loss of a methyl group (CH₃) would result in a peak at m/z 124, while the loss of a methoxy (B1213986) group (OCH₃) would produce a peak at m/z 108.

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) has been employed for the sensitive and rapid determination of this compound derivatives in biological matrices, such as rat plasma. researchgate.net This powerful combination allows for the separation of the analyte from complex mixtures and its subsequent detection and quantification with high specificity. In one such study, a UPLC-MS-MS method was developed to measure the concentration of N-(this compound-3-yl)-9-methylcarbazole-3-sulfonamide, a tubulin ligand, for pharmacokinetic studies. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉NO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 139.15 g/mol | nih.govsigmaaldrich.com |

| Nominal Mass | 139 u | nih.gov |

| m/z of Molecular Ion [M]⁺ | 139 | nih.gov |

Data sourced from the NIST Chemistry WebBook and PubChem. nih.govnist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding arrangements within this compound and its derivatives. nih.govchemicalbook.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

IR spectroscopy is particularly useful for identifying characteristic functional groups. nih.gov For this compound, the IR spectrum exhibits strong bands associated with C-O stretching vibrations of the methoxy groups, as well as aromatic C-H and C=C stretching vibrations of the pyridine (B92270) ring. nih.gov The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound. nist.gov

Raman spectroscopy offers complementary information to IR spectroscopy. iucr.org Studies on related dimethylpyridine derivatives have utilized Raman spectroscopy to investigate vibrational modes. researchgate.netijera.com For instance, in a study of [Cu₂(μ₂-I)₂(2,6-dimethylpyridine)₂], Raman spectroscopy was used to identify the Cu-Cu valence vibration. iucr.org Theoretical calculations, often performed using Density Functional Theory (DFT), can be used to predict and assign vibrational frequencies, aiding in the interpretation of experimental spectra. nih.govacs.org

Table 3: Selected Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (aromatic) | 3000-3100 | IR, Raman |

| C-H stretch (methyl) | 2850-3000 | IR, Raman |

| C=C/C=N stretch (ring) | 1400-1600 | IR, Raman |

| C-O stretch | 1000-1300 | IR, Raman |

Note: These are general ranges and specific frequencies for this compound may vary.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound exhibits absorption bands characteristic of the pyridine ring system. nist.gov

The electronic spectra of pyridine derivatives have been the subject of computational studies to understand their electronic properties. acs.org UV-Vis spectroscopy has also been instrumental in characterizing complexes containing this compound derivatives. For example, the physicochemical properties of Ru(II) complexes with a ligand derived from this compound were investigated using UV-Vis absorption spectroscopy. tandfonline.com Furthermore, UV-Vis spectroscopy has been used to study the formation of charge-transfer complexes between this compound and interhalogens like iodine monobromide. worktribe.com

Table 4: UV-Vis Absorption Data for a Ruthenium(II) Complex Containing a this compound Derivative

| Complex | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|

| [Ru(phen)₂(dmpip)]²⁺ | ~260, ~350, ~450 | Not specified |

| [Ru(bpy)₂(dmpip)]²⁺ | ~280, ~360, ~460 | Not specified |

| [Ru(dmb)₂(dmpip)]²⁺ | ~290, ~370, ~470 | Not specified |

dmpip = 2(this compound-3-yl)-1H-imidazo[4,5-f] nih.govresearchgate.netphenanthroline. Data adapted from reference tandfonline.com.

X-ray Crystallography for Precise Molecular and Supramolecular Architectures

Several studies have utilized X-ray crystallography to elucidate the structures of metal complexes and salts incorporating this compound or its derivatives. For instance, the crystal structure of a zinc complex, [Zn(this compound)₄][Zn₂X₆], was determined by X-ray crystallography, revealing the coordination environment around the zinc centers. nih.gov In another example, the supramolecular structures of silver(I) complexes with this compound were investigated, showing the formation of two-dimensional layered networks through weak Ag⋯C(py) interactions. researchgate.net

X-ray diffraction has also been employed to study the crystal structures of cobalt(II) and lanthanum(III) complexes with a self-assembling system containing a pyridine derivative. cdnsciencepub.com These studies provide fundamental insights into how molecules of this compound and its derivatives pack in the solid state and interact with other molecules.

Table 5: Crystallographic Data for a Silver(I) Complex with this compound

| Parameter | [Ag(dmpy)(barb)] |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 15.678(3) |

| c (Å) | 10.456(2) |

| β (°) | 107.89(3) |

| V (ų) | 1614.7(6) |

dmpy = this compound, barb = 5,5-diethylbarbiturate. Data adapted from reference researchgate.net.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and its derivatives, as well as for separating them from reaction mixtures. europa.eufishersci.co.uk

HPLC methods have been developed for the analysis of various pyridine derivatives. europa.eusielc.com For example, the purity of this compound-3,5-pyridinediamine dihydrochloride (B599025) has been assessed by HPLC, with detection at different wavelengths to ensure the absence of impurities. europa.eu In a specific batch analysis, the purity was determined to be 97.9 area% at 210 nm, 94.4 area% at 254 nm, and 99.5 area% at 315 nm. europa.eu

Furthermore, HPLC is a scalable technique that can be used for the preparative separation of compounds, allowing for the isolation of pure substances for further study. sielc.com Reverse-phase HPLC methods, often using C18 columns, are commonly employed for the separation of these moderately polar compounds. researchgate.netsielc.com

Table 6: HPLC Purity Data for a Batch of 2,6-Dimethoxy-3,5-pyridinediamine Dihydrochloride

| Wavelength (nm) | Purity (area%) |

|---|---|

| 210 | 97.9 |

| 254 | 94.4 |

| 315 | 99.5 |

Data adapted from a European Commission SCCP report. europa.eu

Computational and Theoretical Investigations of 2,6 Dimethoxypyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has emerged as a principal quantum-chemical method for investigating the properties of pyridine (B92270) derivatives like 2,6-dimethoxypyridine. arxiv.org By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of electronic structure and the energetics of chemical reactions, providing a theoretical foundation for understanding and predicting chemical behavior.

DFT calculations are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack within a molecule. By analyzing the distribution of electron density and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the reactivity of different atoms in this compound. For instance, the nitrogen atom, with its lone pair of electrons, and the oxygen atoms of the methoxy (B1213986) groups are expected to be key sites for interaction.

Furthermore, DFT can be employed to calculate the activation energies and reaction enthalpies of potential reaction pathways. This information is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to favor the desired product and improve reaction yields. While specific DFT studies on the reaction energetics of this compound are not extensively documented in readily available literature, the principles from studies on similar substituted pyridines are applicable. semanticscholar.org

The interaction of this compound with various material surfaces is a critical aspect of its application in areas such as catalysis and surface science. DFT simulations can model the adsorption of the molecule onto surfaces, predicting the most stable adsorption geometries and binding energies. researchgate.netmdpi.com These calculations consider the intricate electronic interactions between the molecule and the surface atoms, including van der Waals forces and chemical bonding.

For example, in studies of pyridine and its derivatives on metal surfaces like palladium supported on alumina, it has been shown that the orientation of the molecule and its interaction with both the metal and the support are crucial for its catalytic decomposition. researchgate.net DFT calculations can elucidate whether the molecule adsorbs in a flat-lying or tilted orientation and which atoms are primarily involved in the binding. This understanding is vital for designing materials with tailored surface properties for specific applications.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins. mdpi.comrsc.org These methods are fundamental in drug discovery and molecular biology for understanding ligand-receptor binding and for designing new therapeutic agents.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This allows for the elucidation of the binding mode, identifying the key amino acid residues involved in the interaction. The autoinducer 2-binding periplasmic protein LuxP, found in bacteria like Vibrio harveyi and Vibrio vulnificus, is a known target for molecules that interfere with quorum sensing, a bacterial communication process. uniprot.orguniprot.org

While direct docking studies of this compound with LuxP are not prominently reported, the principles of ligand binding to this protein are well-established. Docking simulations would likely reveal interactions between the polar groups of this compound and the hydrophilic residues in the LuxP binding pocket, as well as hydrophobic interactions with nonpolar residues.

Table 1: Key Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description | Potential Role in this compound Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The pyridine ring and the methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of the ligand-protein complex. |

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-target complex over time. mdpi.commdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes and the stability of intermolecular interactions. rsc.org These simulations can predict the binding free energy, providing a quantitative measure of the affinity of this compound for its target. The stability of hydrogen bonds and hydrophobic contacts identified in docking can be assessed throughout the simulation. mdpi.com

Pharmacophore and Shape-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Pharmacophore and shape-based models are two prominent approaches used in this process.

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov For this compound, a pharmacophore model could be developed based on its known interactions with a target or by analyzing a set of known active compounds with similar structures. This model can then be used to rapidly screen large compound databases to find novel molecules with the desired interaction profile. nih.govuniv-tlemcen.dzyoutube.com

Shape-based virtual screening, on the other hand, relies on the principle of molecular similarity, where molecules with similar shapes are likely to have similar biological activities. cam.ac.uk The three-dimensional shape of this compound can be used as a template to search for other molecules that have a high degree of shape complementarity. This method is particularly useful when the structure of the biological target is unknown.

Quantum-Chemical Studies on Complex Cyclization Reaction Mechanisms

While specific quantum-chemical studies detailing the complex cyclization reaction mechanisms of this compound are not extensively documented in the cited literature, the methodologies and findings from studies on related pyridine derivatives can provide a framework for understanding its potential reactivity.

A pertinent example is the computational study on the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine (B1595985) and salicylic (B10762653) aldehyde. This research employed Density Functional Theory (DFT) calculations with the RB3LYP/6-31G basis set to investigate the reaction mechanism in an acidic medium. The study demonstrated that the protonation of the pyridine nitrogen atom is a crucial initial step. This protonation leads to a significant increase in the positive charge on the hydrogen atoms of the adjacent methyl and acetyl groups. This charge redistribution enhances the CH-acidity of the methyl group and facilitates the necessary enolization of the acetyl group, which are key steps for the subsequent cyclization to occur.

Furthermore, the calculations revealed the formation of a stable pre-reaction complex between the protonated tautomeric enol form of the pyridine derivative and salicylic aldehyde, stabilized by three hydrogen bonds. The formation of this complex is believed to direct the reaction towards a Knoevenagel-type condensation, preventing an alternative Claisen–Schmidt reaction. These findings underscore the importance of computational methods in elucidating reaction pathways and the role of intermediates in complex organic reactions.

Although the substituents on this compound (methoxy groups) differ from those in the studied example (acetyl and methyl groups), similar computational approaches could be applied to predict its behavior in cyclization reactions. The electron-donating nature of the methoxy groups would likely influence the electronic properties of the pyridine ring and its propensity to undergo various transformations.

Analysis of Electronic Effects and Substituent Influence on Pyridine Ring

The electronic properties of the pyridine ring are significantly modulated by the nature and position of its substituents. In this compound, the two methoxy (-OCH3) groups at the 2 and 6 positions exert a strong influence on the electron density distribution and reactivity of the ring.

Theoretical studies on substituted pyridines provide a basis for understanding these effects. The introduction of substituents can alter the electronic landscape of the pyridine ring through a combination of inductive and resonance effects. Methoxy groups are known to be strong π-donors (mesomeric effect) and moderate σ-acceptors (inductive effect).

DFT studies on related molecules, such as 2-chloro-6-methoxypyridine, have shown that substituents significantly impact the vibrational and electronic spectra of the compound. By analogy, the two methoxy groups in this compound are expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the nitrogen atom. This increased electron density can, in turn, influence the molecule's reactivity towards electrophiles and its coordination chemistry.

The electronic influence of substituents on the pyridine ring has been systematically investigated in other contexts as well. For instance, in a series of NNN pincer-type ligands with different substituents on the 4-position of the pyridine ring, DFT analysis and cyclic voltammetry demonstrated that electron-donating groups increase the electron density around a coordinated metal center. nih.gov This highlights the tunability of the electronic properties of the pyridine core through substitution.

Computational methods like DFT can be used to quantify these electronic effects by calculating various molecular properties. These properties provide a detailed picture of the electronic structure and can be correlated with experimental observations.

| Calculated Property | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. The electron-donating methoxy groups are expected to raise the HOMO energy, potentially reducing the gap. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show increased negative potential on the pyridine ring due to the methoxy groups. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and intramolecular interactions. | NBO analysis can quantify the donation of electron density from the methoxy groups' lone pairs into the pyridine ring's π-system. |

| Mulliken and Natural Atomic Charges | Methods to assign partial charges to individual atoms in a molecule. | These charges can indicate how the methoxy groups alter the charge distribution on the carbon and nitrogen atoms of the pyridine ring. |

Theoretical studies on pyridine and its derivatives have consistently shown that the introduction of nitrogen atoms into a benzene (B151609) ring, as well as the addition of various substituents, significantly alters the electronic properties, including a general decrease in the HOMO-LUMO energy gap, which enhances reactivity. core.ac.ukiiste.orgresearchgate.net The specific case of this compound, with its two strong electron-donating groups, exemplifies this principle of electronic modulation by substituents.

Applications in Coordination and Organometallic Chemistry

Design and Synthesis of Ligands Incorporating 2,6-Dimethoxypyridine Motifs

The this compound unit is incorporated into more complex ligand architectures through various synthetic strategies, enabling the fine-tuning of ligand properties for specific metal coordination. Common approaches involve functionalizing the pyridine (B92270) ring or using the entire molecule as a core structure.

Derivatives such as pyridine-2,6-dicarboxamides and those based on pyridine-2,6-dicarbohydrazide (B1583541) are common starting points for creating elaborate ligands. nih.govlongdom.org A prevalent method for synthesizing larger, more complex ligands is the Schiff base condensation. This reaction typically involves the condensation of a 2,6-disubstituted pyridine containing aldehyde or ketone functionalities with primary amines to form diimine ligands. nih.gov For instance, 2,6-diacetylpyridine (B75352) derivatives can be reacted with diamines to produce [2+2] macrocyclic ligands, where the metal ion itself can act as a template to guide the condensation reaction. nih.gov

Another strategy involves the reaction of precursors like ethyl 2,6-pyridinedicarboxylate with other reagents to introduce new functional groups. For example, its reaction with acetonitrile (B52724) in the presence of a strong base like sodium hydride yields pyridine-2,6-bis(3-oxopropanenitrile), a versatile intermediate that can be further modified. nih.gov These synthetic routes allow for the creation of a diverse family of ligands with multiple donor atoms, capable of forming stable complexes with various metal ions. nih.govnih.gov The resulting ligands often feature N, O, or S donor atoms, making them effective chelators for a range of transition metals. researchgate.net

Formation and Characterization of Metal Complexes with this compound Derivatives

Ligands derived from this compound form stable complexes with a variety of metals. The characterization of these complexes involves a combination of spectroscopic techniques, including NMR and infrared (IR) spectroscopy, along with single-crystal X-ray diffraction to determine their precise three-dimensional structures.

Organotin(IV) compounds readily form complexes with Schiff base ligands derived from pyridine precursors. nih.govrsc.orgnih.gov The resulting complexes often exhibit hypervalent coordination geometries around the central tin atom, typically penta- or hexa-coordinate structures. nih.govmdpi.com Diorganotin(IV) dichlorides (R₂SnCl₂) are common starting materials, reacting with tridentate (O,N,S or O,N,O) Schiff base ligands to yield complexes where the ligand chelates to the tin center. rsc.orgresearchgate.net

Structural analysis via X-ray crystallography reveals that di-substituted organotin(IV) derivatives frequently adopt six-coordinate, distorted octahedral geometries. nih.govresearchgate.net Tri-substituted variants (R₃SnX) are more likely to form five-coordinate structures, often described as distorted trigonal bipyramidal. nih.gov The coordination environment is influenced by the nature of the organic groups on the tin atom and the specific donor atoms of the ligand. rsc.orgmdpi.com In many of these complexes, the Schiff base ligand coordinates in a tridentate fashion through its combination of nitrogen and oxygen or sulfur donor atoms. mdpi.comresearchgate.net

| Organotin(IV) Type | Typical Coordination Number | Common Geometry | Ligand Coordination Mode |

|---|---|---|---|

| Diorganotin(IV) (R₂SnX₂) | 6 | Distorted Octahedral nih.govresearchgate.net | Bidentate or Tridentate Chelation rsc.orgresearchgate.net |

| Triorganotin(IV) (R₃SnX) | 5 | Trigonal Bipyramidal nih.gov | Bidentate or Tridentate Chelation nih.govmdpi.com |

| Mono-organotin(IV) (RSnX₃) | 6 | Distorted Octahedral researchgate.net | Tridentate Chelation |

Ruthenium(II) polypyridyl complexes, including those with ligands derived from this compound, are extensively studied for their rich photophysical and electrochemical properties. rsc.orgmdpi.com These properties are largely dictated by metal-to-ligand charge transfer (MLCT) transitions, which give rise to intense absorption in the visible region of the electromagnetic spectrum. mdpi.comsemanticscholar.org

The absorption spectra of these complexes are characterized by ligand-centered (π-π*) transitions in the UV region and one or more MLCT bands in the visible region. nih.govrsc.org The energy of these MLCT bands, and thus the color of the complex, can be tuned by modifying the electronic properties of the ligands. mdpi.com Many of these complexes are luminescent, typically emitting light from the lowest-energy triplet MLCT excited state. nih.gov The emission lifetimes and quantum yields are sensitive to the ligand structure; for example, rigid, planar ligands can lead to significantly improved photophysical properties compared to more flexible analogues. nih.gov

Cyclic voltammetry is used to probe the electrochemical behavior of these complexes. rsc.org They typically exhibit a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple and one or more reversible ligand-based reduction processes. rsc.orgrsc.org The potentials of these redox events are influenced by the electron-donating or electron-withdrawing nature of the substituents on the pyridine-based ligands. rsc.org

| Complex Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Excited State Lifetime (τ, ns) | Ru(II)/Ru(III) Redox Potential (E₁/₂, V vs. Ag/Ag⁺) |

|---|---|---|---|---|

| [Ru(bpy)₂(L)]²⁺ | ~450 (MLCT) nih.gov | ~620-650 nih.gov | 100 - 1000+ nih.govnih.gov | +0.15 to +1.62 rsc.org |

| [Ru(tpy)(L)]²⁺ | ~480 (MLCT) nih.gov | ~650-700 nih.gov | Variable, often shorter than bpy | Generally higher than bpy analogues |

Note: L represents a generic pyridine-based ligand. Actual values vary significantly with specific ligand structure.

Silver(I) ions are known for their coordination flexibility, which allows them to form a diverse range of coordination polymers and supramolecular assemblies with N-donor ligands like those derived from this compound. nih.gov The synthesis typically involves the reaction of a silver salt, such as AgClO₄, AgBF₄, or AgCF₃SO₃, with the ligand in an appropriate solvent. nih.govou.ac.lk

The final structure of the assembly is influenced by the ligand's geometry, the counter-anion, and the solvent used for crystallization. rsc.org Ligands incorporating pyridine units can act as bridges between silver(I) centers, leading to the formation of fascinating supramolecular architectures. For example, ligands have been shown to form cationic bimetallic supramolecular rectangles, where two ligands bridge two linearly coordinated silver(I) ions. rsc.org These rectangular units can further interact through weak Ag···Ag interactions to assemble into infinite one-dimensional chains. rsc.org In other cases, ligands can adopt different bridging modes to create 1D ladder-like infinite chains. rsc.org The coordination geometry around the silver(I) center in these complexes is commonly two-coordinate (linear) or three-coordinate (distorted trigonal-planar). nih.govrsc.org

| Ligand Type | Silver(I) Coordination Geometry | Resulting Supramolecular Structure |

|---|---|---|

| Bis-monodentate bridging N,N'-ligands | Linear rsc.org | Bimetallic Supramolecular Rectangles rsc.org |

| Bridging N,N'-ligands with Ag···Ag interactions | Linear / Distorted rsc.org | 1D Infinite Chains rsc.org |

| Tetra-monodentate bridging ligands | Variable | 1D Ladder-like Chains rsc.org |

| Chelating/Bridging bipyridine derivatives | Distorted Trigonal-Planar nih.gov | Eight-membered Cyclic Dimers nih.gov |

Manganese(II) and Copper(II) complexes form adducts with a variety of neutral ligands, including those based on the this compound framework. core.ac.uklaujet.com These adducts are typically synthesized by reacting a simple Mn(II) or Cu(II) salt or a pre-formed complex with the desired N-donor ligand. laujet.comtandfonline.com The resulting structures often feature octahedral geometries for Mn(II) and square planar or five-coordinate square pyramidal geometries for Cu(II). core.ac.uklaujet.com

The reactivity of these adducts has been explored in various contexts. For example, adducts of Mn(II) and Cu(II) halides with 2,6-dimethylpyridine (B142122) N-oxide have been shown to react with sulfur dioxide (SO₂) in both the solid state and in toluene (B28343) slurries. tandfonline.com These reactions yield SO₂ adducts where the sulfur dioxide molecule can act as a bridge between metal centers or bind to the neutral pyridine-based ligand. tandfonline.com

In a different area of study, the dioxygen reactivity of mixed-metal Mn(II)/Cu(I) assemblies has been investigated. semanticscholar.org In these systems, oxygenation at low temperatures can lead to the formation of a copper(II)-superoxo species, which then reacts with the Mn(II) center to form a heterobinuclear µ-peroxo [Mn(III)–(O₂²⁻)–Cu(II)]⁺ complex. semanticscholar.org This peroxo species can undergo further thermal transformation to a more stable µ-oxo complex. semanticscholar.org This reactivity highlights the potential for cooperative activation of small molecules by multi-metal centers held in proximity by appropriate ligands.

Half-sandwich iridium complexes, often featuring a pentamethylcyclopentadienyl (Cp*) ligand, are a significant class of organometallic compounds. nih.gov When a chiral ligand derived from a 2,6-disubstituted pyridine is introduced into the coordination sphere of the iridium center, a new stereocenter is created at the metal, leading to the potential formation of diastereomers. liv.ac.uk

The control of diastereoselectivity in these "piano stool" complexes is a key synthetic challenge. liv.ac.uk The use of monodentate chiral ligands often results in mixtures of diastereomers, and the iridium center can be configurationally labile, meaning the diastereomers can interconvert. liv.ac.uk Significantly better stereochemical control is achieved by using chiral bidentate ligands. The chelating effect of these ligands creates a more rigid coordination environment around the iridium atom, which can strongly favor the formation of one diastereomer over the other. liv.ac.uk

The diastereomeric ratio (dr) of the products can be influenced by factors such as the steric bulk of the substituents on the chiral ligand and the reaction conditions. liv.ac.uk In favorable cases, a single diastereomer can be isolated, sometimes through fractional crystallization of an initial diastereomeric mixture. liv.ac.uk The ability to synthesize diastereomerically pure half-sandwich iridium complexes is crucial for their application in areas such as asymmetric catalysis.

Catalytic Applications of this compound-Derived Complexes

Complexes derived from this compound have been investigated for their catalytic prowess in a range of organic reactions. The strategic placement of the two methoxy (B1213986) groups at the 2 and 6 positions of the pyridine ring imparts specific characteristics to the ligand that can be harnessed to modulate the catalytic activity of a metal center.

Enhancement of Reaction Rates and Selectivity in Organic Reactions

While specific quantitative data on the enhancement of reaction rates and selectivity for a broad range of organic reactions catalyzed by this compound complexes is not extensively documented in readily available literature, the general principles of ligand effects in catalysis suggest that its unique properties would be beneficial in specific applications.

Role in Transesterification Processes

Transesterification is a crucial industrial process, particularly in the production of biodiesel. While various catalysts have been developed for this reaction, the application of this compound-derived complexes is an area of ongoing research. The basicity of the pyridine nitrogen in this compound, modulated by the electron-donating methoxy groups, could play a role in activating alcohols for the transesterification reaction. Metal complexes of this compound could potentially act as Lewis acid catalysts, activating the carbonyl group of the ester and facilitating nucleophilic attack by the alcohol. However, detailed studies quantifying the catalytic activity and efficiency of this compound complexes in transesterification processes are not widely reported.

Homocoupling and Heterocoupling Reactions

Homocoupling and heterocoupling reactions are powerful tools for the formation of carbon-carbon bonds. Palladium-catalyzed coupling reactions, in particular, have seen widespread application. The role of ligands in these reactions is paramount in controlling the efficiency and selectivity of the process. Pyridine-based ligands have been shown to be effective in some coupling reactions. For instance, in the palladium-catalyzed dehydrogenative homocoupling of simple olefins to dienes, pyridine-based moieties have shown promising results. The coordination of the pyridine ligand to the palladium center can influence the activation of vinylic C-H bonds, a key step in the catalytic cycle. While these studies highlight the potential of pyridine derivatives, specific research detailing the application and performance of this compound as a ligand in homocoupling and heterocoupling reactions is limited.

Palladium-Catalyzed Reactions (e.g., for Aryl Amidine Synthesis)

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The ligand plays a crucial role in the efficiency of the palladium catalyst. Studies on related pyridine derivatives, such as 2,6-dimethylpyridine, have provided insights into the mechanistic aspects of these reactions. For example, in the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, the pyridine ligand influences the regioselectivity and atropselectivity of the reaction. beilstein-journals.orgnih.gov The steric and electronic properties of the pyridine ligand affect the stability of the palladium intermediates and the rate of the transmetalation step. While these studies on analogous compounds are informative, a direct and detailed investigation of this compound as a ligand in Suzuki-Miyaura cross-coupling reactions with boronic acid derivatives is not extensively reported.

Fundamental Investigations of Metal-Ligand Bonding and its Influence on Reactivity

Understanding the nature of the bond between a metal and a ligand is fundamental to predicting and controlling the reactivity of a coordination complex. In the case of this compound, the coordination to a metal center occurs primarily through the nitrogen atom of the pyridine ring. The electronic properties of the ligand, influenced by the two methoxy groups, play a significant role in the strength and nature of this metal-ligand bond.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with computational methods like density functional theory (DFT), are powerful tools for probing the electronic structure and bonding within these complexes. For instance, IR spectroscopy can provide information about the changes in the vibrational frequencies of the pyridine ring upon coordination, which can be correlated with the strength of the metal-nitrogen bond. NMR spectroscopy can reveal details about the electronic environment of the ligand and the metal center.

Computational studies can provide a deeper understanding of the molecular orbitals involved in the metal-ligand bonding. These studies can quantify the extent of σ-donation from the pyridine nitrogen to the metal and any potential π-backbonding from the metal to the pyridine ring. The steric influence of the methoxy groups on the coordination geometry and the accessibility of the metal center can also be modeled. While general principles of metal-pyridine bonding are well-established, detailed experimental and computational studies specifically focused on this compound complexes are not widely available, limiting a comprehensive understanding of how its unique substituent pattern precisely influences metal-ligand bonding and subsequent reactivity.

Applications in Advanced Materials Science

Utilization in the Development of Polymers and Nanomaterials

The structural characteristics of 2,6-dimethoxypyridine make it a significant component in the synthesis of specialized polymers and nanomaterials. The nitrogen atom within the pyridine (B92270) ring can act as a ligand, enabling the compound to participate in metal-catalyzed reactions that are often crucial for polymerization processes . This catalytic activity is a key factor in its utility for creating novel polymeric structures.

The incorporation of the pyridine moiety, as found in this compound, into polymer backbones has been shown to impart desirable properties to the resulting materials. Notably, it can enhance the thermal and thermo-oxidative stability of polymers. This makes them suitable for applications where materials are exposed to high temperatures or oxidative environments. The unique electronic and steric properties of substituted pyridines like this compound also provide a foundational structure for innovation in heterocyclic chemistry, which is integral to the development of new materials .

In the realm of nanomaterials, this compound and its derivatives can be used to functionalize nanoparticle surfaces. This modification can alter the nanoparticles' chemical and physical properties, tailoring them for specific applications. The ability of the pyridine nitrogen to coordinate with metal ions is also beneficial in the controlled synthesis of metallic and metal oxide nanoparticles, where it can act as a stabilizing or directing agent.

| Application Area | Role of this compound | Resulting Material Properties |

| Polymer Synthesis | Ligand in metal-catalyzed polymerization | Enhanced thermal and oxidative stability |